6-Chloro-5-ethylpyridazin-3(2H)-one
Overview
Description
6-Chloro-5-ethylpyridazin-3(2H)-one, also known as 6-CEP or CEP, is a heterocyclic compound composed of a pyridazinone core. It is a synthetic organic compound that has been used in various scientific research applications, such as drug synthesis, medicinal chemistry, and biochemistry. CEP has been studied for its potential therapeutic applications, and it has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Antifungal Applications
Pyridazinone derivatives, including 6-chloro-5-ethylpyridazin-3-ol, have been studied for their antifungal properties. These compounds have shown efficacy against various fungal pathogens, which could lead to the development of new antifungal agents. The introduction of specific substituents can enhance their activity, making them valuable in agricultural science as plant growth regulators and crop protection agents .
Pharmaceutical Research
In pharmaceutical research, 6-chloro-5-ethylpyridazin-3-ol serves as a building block for synthesizing compounds with potential therapeutic effects. Its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anti-hypertensive, and anticancer properties .
Agrochemical Development
The pyridazinone scaffold is integral in the synthesis of agrochemicals. Derivatives of 6-chloro-5-ethylpyridazin-3-ol have been used as herbicides and insecticides, contributing to pest control and crop management strategies .
Bioorganic Chemistry
In bioorganic chemistry, this compound is utilized for the synthesis of highly functionalized molecules. It acts as a precursor for complex compounds that exhibit diverse biological activities, which is crucial for the discovery of new bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 6-chloro-5-ethylpyridazin-3-ol is cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever. The compound’s inhibitory action against COXs was confirmed through both in vivo and in vitro analyses .
Mode of Action
6-chloro-5-ethylpyridazin-3-ol interacts with its targets, the COXs, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COXs, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation and pain sensation.
Result of Action
The molecular and cellular effects of 6-chloro-5-ethylpyridazin-3-ol’s action primarily involve the reduction of inflammation and pain. By inhibiting COXs and subsequently decreasing prostaglandin production, the compound can alleviate symptoms associated with inflammation .
properties
IUPAC Name |
3-chloro-4-ethyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVUMYUSCAURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491711 | |
Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-ethylpyridazin-3(2H)-one | |
CAS RN |
61404-44-2 | |
Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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